molecular formula C10H10ClNO3 B2654640 3-[(3-Chlorophenyl)formamido]propanoic acid CAS No. 500191-89-9

3-[(3-Chlorophenyl)formamido]propanoic acid

Cat. No.: B2654640
CAS No.: 500191-89-9
M. Wt: 227.64
InChI Key: ZMSWPDPVKYKRPB-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)formamido]propanoic acid (CAS 500191-89-9) is a synthetic organic compound with the molecular formula C 10 H 10 ClNO 3 and a molecular weight of 227.64 g/mol . Its structure features a propanoic acid chain linked to a 3-chlorophenyl ring via a formamido group, a configuration that makes it a valuable intermediate in medicinal chemistry and drug discovery research. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules, particularly in constructing compound libraries for biological screening. The presence of both the carboxylic acid and amide functional groups provides reactive sites for further chemical modifications, such as amide bond formation or esterification, facilitating its use in structure-activity relationship (SAR) studies. The chlorophenyl moiety can contribute to molecular properties like lipophilicity and membrane permeability, which are critical parameters in pharmacokinetic optimization. This product is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSWPDPVKYKRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)formamido]propanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chlorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis
3-[(3-Chlorophenyl)formamido]propanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structure allows for modifications that can enhance the pharmacological properties of resultant compounds.

1.2. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on synthesizing analogs that can inhibit specific cancer cell lines, thereby contributing to the development of targeted cancer therapies.

Case Study 1: Synthesis and Characterization

A study documented the synthesis of this compound through a multi-step process involving chlorobenzyl derivatives and malonic ester. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity levels exceeding 95% .

In a pharmacological study, derivatives of this compound were evaluated for their anti-inflammatory effects in vitro. The results demonstrated significant inhibition of inflammatory markers in treated cell lines compared to controls, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The formamido and propanoic acid moieties may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-[(3-Chlorophenyl)formamido]propanoic acid, differing in substituent patterns, functional groups, or biological profiles:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Hazard Profile (GHS) Reference
3-[(4-Chlorophenyl)formamido]propanoic acid C₁₀H₁₀ClNO₃ 4-Cl on phenyl ring Not reported; positional isomer of target H315, H318 (Skin/Eye irritant)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₇Cl₂O₃ 3,5-diCl, 4-OH on phenyl ring Antimicrobial (E. coli, S. aureus) Not reported
3-[(5-Chloro-2-methoxyphenyl)formamido]propanoic acid C₁₁H₁₂ClNO₄ 5-Cl, 2-OCH₃ on phenyl ring Not reported; increased lipophilicity Not reported
3-(3′-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ 3′-OH on phenyl ring (metabolite) Colon cancer cell proliferation inhibition Not reported
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 4-CF₃ on phenyl ring Enhanced acidity (electron-withdrawing CF₃) Not reported

Key Findings

Substituent Position and Bioactivity :

  • The 3-chlorophenyl derivative (target compound) may exhibit distinct reactivity compared to its 4-chlorophenyl isomer (), as para-substitution often alters electronic effects and steric hindrance. For example, the 4-chloro isomer’s higher hazard profile (H318: eye damage) suggests increased reactivity or toxicity compared to the meta-substituted target .
  • Dichloro derivatives (e.g., 3,5-diCl-4-OH in ) demonstrate selective antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of halogenation patterns in enhancing potency .

Functional Group Modifications: Replacement of the formamido group with a sulfamoyl group (e.g., 3-[(3-chloro-2-fluorophenyl)sulfamoyl]propanoic acid, ) introduces sulfonamide functionality, which may enhance binding to enzymes or receptors via hydrogen bonding . Hydroxyphenylpropanoic acids () are metabolites of dietary polyphenols, emphasizing how hydroxylation versus chlorination directs compounds toward metabolic pathways (e.g., dehydroxylation) or therapeutic effects (e.g., anticancer activity) .

Methoxy groups (e.g., 5-Cl-2-OCH₃ in ) enhance lipophilicity, which could improve membrane permeability but reduce water solubility .

Biological Activity

3-[(3-Chlorophenyl)formamido]propanoic acid, also known as AVA19189, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN\O2_2
  • Molecular Weight : 233.64 g/mol
  • CAS Number : 500191-89-9

This compound features a chlorophenyl group attached to a propanoic acid backbone through a formamido linkage, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to various physiological effects. The exact pathways involved are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with metabolic pathways.
  • Receptor Modulation : Interaction with receptors could alter signal transduction processes.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound exhibited significant anti-inflammatory properties in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
  • Antitumor Effects :
    • Research indicated that this compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotective Properties :
    • Preliminary studies have suggested that this compound may offer neuroprotective effects by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityMechanism
3-(4-Chlorophenyl)propanoic acidModerate anti-inflammatoryCytokine inhibition
N-(3-Chlorophenyl)glycineAntitumorApoptosis induction
4-(Chlorophenyl)butyric acidNeuroprotectiveOxidative stress reduction

This table highlights how structural variations can lead to differing biological activities.

Q & A

Basic: What are the standard synthetic routes for 3-[(3-Chlorophenyl)formamido]propanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is synthesized via amide coupling between 3-chlorobenzamide derivatives and propanoic acid precursors. A typical approach involves:

  • Reagents : Use carbodiimides (e.g., EDC or DCC) with NHS (N-hydroxysuccinimide) to activate the carboxylic acid group of propanoic acid .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1:1.2 molar ratio of acid to amine) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the amide proton (δ 8.1–8.3 ppm, singlet) and aromatic protons (δ 7.3–7.6 ppm, multiplet for 3-chlorophenyl) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), amide carbonyl (δ ~165 ppm), and aromatic carbons (δ 125–135 ppm) .
  • IR Spectroscopy : Amide I band (~1650 cm⁻¹, C=O stretch) and amide II band (~1550 cm⁻¹, N–H bend) .
  • Mass Spectrometry : ESI-MS in negative mode for molecular ion [M−H]⁻ at m/z 242.6 (C₁₀H₉ClNO₃⁻) .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

Methodological Answer:

  • Signal Splitting : Use 2D NMR (COSY, HSQC) to differentiate between diastereotopic protons or conformational isomers. For example, amide proton splitting may arise from restricted rotation; variable-temperature NMR (25–60°C) can confirm this .
  • Impurity Detection : Cross-validate with HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to rule out byproducts .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive bond-length and angle data to resolve ambiguities .

Advanced: What computational strategies predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is standard .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., amidases or proteases). The 3-chlorophenyl group may exhibit π-π stacking with aromatic residues in active sites .
  • MD Simulations : Assess stability in aqueous vs. lipid membranes (GROMACS) to predict bioavailability .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Amide bond hydrolysis occurs, yielding 3-chlorobenzoic acid and β-alanine. Monitor via HPLC .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours at 25°C. Use phosphate buffer (50 mM) for long-term storage .
  • Thermal Stability : TGA shows decomposition onset at ~200°C, confirmed by DSC (endothermic peak) .

Advanced: What experimental designs are optimal for studying its potential as an enzyme inhibitor?

Methodological Answer:

  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases. Calculate IC₅₀ via dose-response curves .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes like trypsin or chymotrypsin .
  • Mutagenesis Studies : Compare inhibition efficacy against wild-type vs. mutant enzymes (e.g., substituting Phe with Ala in active sites) .

Advanced: How can researchers address discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
  • Cross-Validate with Orthogonal Methods : Pair enzymatic assays with SPR (surface plasmon resonance) for binding validation .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C .

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